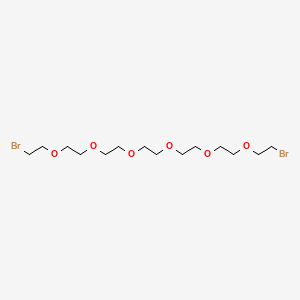

Bromo-PEG6-bromide

Description

Properties

IUPAC Name |

1,2-bis[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28Br2O6/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSLOCVIDIOUPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCBr)OCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28Br2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Bromo-PEG6-bromide

For researchers, scientists, and professionals in drug development, Bromo-PEG6-bromide is a versatile bifunctional linker molecule with significant applications in bioconjugation, nanoparticle modification, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.

Core Properties and Specifications

This compound, also known as 1,20-dibromo-3,6,9,12,15,18-hexaoxaicosane, is a polyethylene glycol (PEG) derivative characterized by a six-unit PEG chain flanked by two bromide functional groups.[2][] The presence of these terminal bromides makes it an excellent substrate for nucleophilic substitution reactions, allowing for the covalent attachment of the hydrophilic PEG spacer to various molecules.[1][2] The PEG6 linker itself enhances the aqueous solubility and bioavailability of the resulting conjugates.

Physicochemical Data

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₈Br₂O₆ | |

| Molecular Weight | 452.18 g/mol | |

| CAS Number | 72713-23-6 | |

| Appearance | Pale Yellow or Colorless Oily Liquid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term stability; 2-8°C for short-term. |

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable tool in several areas of scientific research:

-

Bioconjugation and Crosslinking: The two bromide groups can react with nucleophiles such as amines and thiols on biomolecules, enabling the crosslinking of proteins or the attachment of the PEG spacer to improve solubility and stability.

-

PROTAC Synthesis: It is frequently used as a linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The PEG6 linker helps to optimize the spatial orientation of the two ligands for effective ternary complex formation.

-

Nanoparticle and Surface Modification: this compound can be used to modify the surface of nanoparticles and other materials to enhance their biocompatibility and functionality for applications in drug delivery and diagnostics.

Experimental Protocols

General Synthesis of this compound

A general method for the synthesis of this compound involves the bromination of hexaethylene glycol. While a specific detailed protocol for the PEG6 derivative was not found in the search results, a representative procedure for the bromination of a polyethylene glycol is as follows:

Materials:

-

Hexaethylene glycol

-

A brominating agent (e.g., phosphorus tribromide or thionyl bromide)

-

An appropriate solvent (e.g., dichloromethane)

-

A mild base (e.g., pyridine)

Procedure:

-

Dissolve hexaethylene glycol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add the brominating agent dropwise to the cooled solution, maintaining the temperature below 5°C. A mild base may be added to neutralize the acidic byproducts.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by carefully adding water or a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography to obtain pure this compound.

Use in PROTAC Synthesis (A Representative Protocol)

The following is an adaptable protocol for the synthesis of a PROTAC using a bromo-PEG linker, demonstrating the reactivity of the bromide groups in a nucleophilic substitution reaction.

Materials:

-

A ligand for the protein of interest (POI) with a nucleophilic functional group (e.g., a phenol or amine)

-

This compound

-

A ligand for an E3 ligase with a nucleophilic functional group

-

A suitable base (e.g., potassium carbonate or triethylamine)

-

Anhydrous solvent (e.g., dimethylformamide - DMF)

Procedure:

Step 1: Coupling of the POI Ligand to the this compound Linker

-

Dissolve the POI ligand in anhydrous DMF.

-

Add the base to the solution and stir for 15-30 minutes at room temperature to deprotonate the nucleophilic group.

-

Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting mono-substituted PEG linker by flash column chromatography.

Step 2: Coupling of the E3 Ligase Ligand

-

Dissolve the purified product from Step 1 in anhydrous DMF.

-

Add the E3 ligase ligand and a suitable base.

-

Stir the reaction at room temperature or with heating until the reaction is complete.

-

Perform an aqueous workup and purification by chromatography to yield the final PROTAC molecule.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing this compound as a linker.

Caption: A generalized workflow for the two-step synthesis of a PROTAC molecule.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. Standard safe handling procedures for chemical reagents should be followed to minimize exposure and ensure a safe working environment.

References

An In-depth Technical Guide to Bromo-PEG6-bromide: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure and synthesis of Bromo-PEG6-bromide, a bifunctional linker molecule increasingly utilized in pharmaceutical and bioconjugation applications. Its hexaethylene glycol core imparts hydrophilicity, while the terminal bromide groups serve as reactive handles for nucleophilic substitution reactions.

Chemical Structure and Properties

This compound, systematically named 1,17-dibromo-3,6,9,12,15-pentaoxaheptadecane, is a derivative of hexaethylene glycol where the terminal hydroxyl groups are replaced by bromine atoms. The bromide ions are excellent leaving groups, making this molecule a versatile building block for the introduction of a flexible, hydrophilic PEG-6 spacer.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₄Br₂O₅ |

| Molecular Weight | 408.12 g/mol |

| CAS Number | 67705-77-5 |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not readily available due to potential for decomposition |

| Solubility | Soluble in water and most organic solvents (e.g., DCM, THF, DMF) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.80 (t, 4H), 3.68-3.64 (m, 16H), 3.45 (t, 4H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 71.3, 70.7, 70.6, 70.1, 30.3 |

Synthesis of this compound

The synthesis of this compound is typically achieved from its precursor, hexaethylene glycol, through a two-step process involving the conversion of the terminal hydroxyl groups into a more reactive leaving group, followed by substitution with bromide. A common and effective method is the tosylation of the hydroxyl groups followed by a Finkelstein-type reaction with a bromide salt. Another approach involves direct bromination using reagents like thionyl bromide.

Experimental Protocol: Two-Step Synthesis via Tosylation

This protocol details the synthesis of this compound from hexaethylene glycol.

Step 1: Synthesis of Hexaethylene Glycol Ditosylate

-

Reagents and Materials:

-

Hexaethylene glycol (1 equivalent)

-

p-Toluenesulfonyl chloride (TsCl, 2.2 equivalents)

-

Pyridine (solvent and base)

-

Dichloromethane (DCM, solvent)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve hexaethylene glycol (1 eq.) in pyridine in a round-bottom flask under a nitrogen atmosphere and cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (2.2 eq.) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with cold 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude hexaethylene glycol ditosylate.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of this compound

-

Reagents and Materials:

-

Hexaethylene glycol ditosylate (from Step 1, 1 equivalent)

-

Lithium bromide (LiBr, 5 equivalents)

-

Acetone (solvent)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask with reflux condenser

-

-

Procedure:

-

Dissolve the hexaethylene glycol ditosylate (1 eq.) in acetone in a round-bottom flask.

-

Add lithium bromide (5 eq.) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound as an oil.

-

Caption: Synthesis workflow for this compound via a two-step tosylation and bromination procedure.

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression from a readily available starting material to the final bifunctional product. The key is the conversion of the poorly reactive hydroxyl groups into tosylates, which are excellent leaving groups for the subsequent nucleophilic substitution with bromide ions.

Caption: Logical progression of the synthesis of this compound.

An In-depth Technical Guide to Bromo-PEG6-bromide (CAS Number: 72713-23-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bromo-PEG6-bromide, a homobifunctional crosslinking reagent with the CAS number 72713-23-6. This document details its chemical and physical properties, synthesis and purification strategies, and key applications in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and characterization methods are provided to assist researchers in utilizing this versatile molecule.

Introduction

This compound, systematically named 1,17-dibromo-3,6,9,12,15-pentaoxaheptadecane, is a valuable tool in the field of bioconjugation and drug delivery.[][2][3][] Its structure features a central hydrophilic hexaethylene glycol (PEG6) spacer flanked by two reactive bromide groups. The PEG moiety imparts increased aqueous solubility and biocompatibility to the molecules it is conjugated with, while the terminal bromides serve as efficient leaving groups for nucleophilic substitution reactions. This bifunctionality allows for the crosslinking of molecules or the introduction of a PEG spacer between two different entities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 72713-23-6 | |

| Molecular Formula | C14H28Br2O6 | |

| Molecular Weight | 452.18 g/mol | |

| Appearance | Pale yellow or colorless oily liquid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO and other organic solvents | |

| Storage | Store at -20°C for long-term stability | |

| Synonyms | Br-PEG6-Br, 1,20-dibromo-3,6,9,12,15,18-hexaoxaicosane, Bis(bromo)-PEG6 |

Synthesis and Purification

General Synthesis Strategy

Caption: General synthesis workflow for this compound.

Purification of PEGylated Products

The purification of the final product and subsequent PEGylated molecules is crucial to remove unreacted reagents and byproducts. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

-

Size-Exclusion Chromatography (SEC-HPLC): This method separates molecules based on their hydrodynamic radius. It is effective in removing unreacted, smaller molecules like free PEG from the larger PEGylated protein conjugate.

-

Reverse-Phase Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is particularly useful for separating PEGylated isoforms and positional isomers, providing higher resolution than SEC. Different stationary phases, such as C4 or C18, can be utilized for optimal separation.

-

Ion-Exchange Chromatography (IEX-HPLC): This technique separates molecules based on their net surface charge. Since PEGylation can alter the surface charge of a protein, IEX-HPLC can be employed to separate PEGylated species from the unmodified protein.

Experimental Protocols

General Protocol for Bioconjugation to a Cysteine-Containing Peptide

This protocol describes a general procedure for the conjugation of this compound to a peptide containing a free cysteine residue via a thioether bond.

Materials:

-

Cysteine-containing peptide

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer at pH 7.0-7.5, degassed.

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., L-cysteine)

-

Purification system (e.g., HPLC)

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer. If the peptide has formed disulfide bonds, pre-treat with a reducing agent like TCEP to ensure the presence of free sulfhydryl groups.

-

Reaction Setup: Add a 5-10 fold molar excess of this compound to the peptide solution. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the cysteine residue.

-

Incubation: Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring. The reaction progress can be monitored by LC-MS.

-

Quenching: Once the reaction is complete, add a molar excess of a quenching reagent like L-cysteine to react with any remaining this compound.

-

Purification: Purify the PEGylated peptide from the reaction mixture using RP-HPLC.

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and NMR spectroscopy.

Caption: Experimental workflow for peptide bioconjugation.

Role in PROTAC Synthesis

This compound is a valuable linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The PEG linker in a PROTAC influences its solubility, cell permeability, and the spatial orientation of the POI and E3 ligase, which is critical for efficient ubiquitination and degradation.

The synthesis of a PROTAC using this compound typically involves a two-step nucleophilic substitution reaction. First, one of the bromide groups reacts with a functional group (e.g., an amine or a phenol) on the POI-binding ligand. Subsequently, the second bromide group reacts with a functional group on the E3 ligase-binding ligand.

Caption: Logical flow of PROTAC synthesis using this compound.

Applications

-

Bioconjugation: The primary application of this compound is as a crosslinking agent to conjugate various biomolecules, including proteins, peptides, and oligonucleotides. This process, known as PEGylation, can improve the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.

-

Drug Delivery: The hydrophilic nature of the PEG spacer makes this compound an ideal linker for attaching drugs to targeting moieties or for modifying the surface of drug delivery vehicles like nanoparticles. This modification can enhance the biocompatibility and pharmacokinetic profile of the delivery system.

-

PROTACs: As detailed above, this compound serves as a flexible linker in the construction of PROTACs for targeted protein degradation, a promising therapeutic strategy.

-

Surface Modification: this compound can be used to modify the surfaces of materials, such as gold nanoparticles, to improve their stability in biological media and to provide reactive sites for further functionalization.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable reagent for researchers in chemistry, biology, and pharmaceutical sciences. Its well-defined structure, bifunctional reactivity, and the beneficial properties imparted by the PEG spacer make it a powerful tool for a wide range of applications, from fundamental research to the development of novel therapeutics. This guide provides a solid foundation of its properties, synthesis, and applications, along with practical protocols to facilitate its use in the laboratory.

References

A Technical Guide to Bromo-PEG6-bromide: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bromo-PEG6-bromide, a versatile bifunctional crosslinker essential in various fields of biomedical research and drug development. This document details its physicochemical properties, highlights its key applications, and provides exemplary experimental protocols for its use in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a hydrophilic polyethylene glycol (PEG) linker with reactive bromide groups at both ends. The PEG spacer enhances the solubility of the molecule in aqueous media, a crucial feature for biological applications.[1] The bromide termini are excellent leaving groups, facilitating nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and hydroxyl groups.[1]

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₈Br₂O₆ | [1][2][3] |

| Molecular Weight | 452.18 g/mol | |

| Purity | Typically ≥95% | |

| CAS Number | 72713-23-6 | |

| Appearance | Pale Yellow or Colorless Oily Liquid | |

| Storage Conditions | -20°C for long-term storage |

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several research and development areas:

-

Bioconjugation and Crosslinking: Its bifunctional nature allows for the efficient crosslinking of biomolecules. The hydrophilic PEG spacer helps to improve the solubility and stability of the resulting conjugates.

-

PROTAC Synthesis: this compound serves as a flexible linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce targeted protein degradation.

-

Nanoparticle and Surface Modification: It is used to modify the surfaces of nanoparticles and other materials to enhance their biocompatibility and functionality for applications in drug delivery and diagnostics.

-

Drug Delivery: By linking therapeutic agents to targeting moieties, this compound can improve drug solubility, extend circulation time, and facilitate targeted delivery.

Experimental Protocols

While specific reaction conditions should be optimized for each application, the following provides a detailed methodology for a key application of bifunctional bromo-PEG linkers: PROTAC synthesis. This protocol is adapted from a similar synthesis and illustrates the general principles of using a bromo-PEG linker.

Protocol: Synthesis of a PROTAC using a Bromo-PEG Linker

This protocol describes the synthesis of a PROTAC by sequentially coupling a protein of interest (POI) ligand and an E3 ligase ligand to the this compound linker.

Step 1: Coupling of the POI Ligand to the this compound Linker

This step involves a nucleophilic substitution reaction where a nucleophilic group on the POI ligand (e.g., a phenol or amine) displaces one of the bromide groups on the this compound linker.

-

Dissolve the POI ligand (1.0 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF).

-

Add a base , such as potassium carbonate (K₂CO₃, 3.0 equivalents), to the solution to deprotonate the nucleophilic group on the POI ligand.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60°C) and stir for 16-24 hours under an inert atmosphere (e.g., nitrogen).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion , cool the reaction to room temperature and perform a work-up by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the POI-linker intermediate.

Step 2: Coupling of the E3 Ligase Ligand

This step involves the reaction of the remaining bromide on the POI-linker intermediate with a nucleophilic group on the E3 ligase ligand.

-

Dissolve the POI-linker intermediate (1.0 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

-

Add a base , such as DIPEA (3.0 equivalents), to the solution.

-

Stir the reaction at room temperature for 4-12 hours under an inert atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion , perform a similar work-up as in Step 1.

-

Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

Characterization: The identity and purity of the final PROTAC should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound as a linker, as described in the experimental protocol.

Caption: A generalized workflow for the two-step synthesis of a PROTAC molecule.

This technical guide provides a solid foundation for understanding and utilizing this compound in your research. For specific applications, further optimization of the described protocols may be necessary. Always refer to the Safety Data Sheet (SDS) for detailed handling and safety precautions.

References

The Versatility of a Bifunctional Linker: A Technical Guide to Bromo-PEG6-bromide in Research

For Immediate Release

A Deep Dive into the Applications of Bromo-PEG6-bromide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the core applications of this compound, a homobifunctional polyethylene glycol (PEG) derivative, in the realms of bioconjugation, drug delivery, and nanotechnology. Its unique properties, centered around two terminal bromide groups, make it a valuable tool for covalently linking molecules, enhancing the therapeutic properties of biomolecules, and functionalizing surfaces at the nanoscale.

Core Properties and Chemical Reactivity

This compound, with a chemical formula of C₁₄H₂₈Br₂O₆ and a molecular weight of 452.18 g/mol , is a liquid at room temperature. The key to its functionality lies in the two bromide atoms, which serve as excellent leaving groups in nucleophilic substitution reactions. This allows for the stable covalent attachment of the hydrophilic hexaethylene glycol (PEG6) spacer to nucleophiles such as thiols (from cysteine residues in proteins) and amines. The PEG6 linker itself imparts increased hydrophilicity and biocompatibility to the conjugated molecules, often improving their solubility, stability, and pharmacokinetic profiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₈Br₂O₆ | |

| Molecular Weight | 452.18 g/mol | |

| Physical State | Liquid | |

| Purity | Typically ≥95% | |

| Storage Conditions | -20°C | |

| Key Reactive Groups | Two terminal bromides |

Key Research Applications

The bifunctional nature of this compound makes it a versatile crosslinker in several key research areas.

Bioconjugation and PEGylation

The process of covalently attaching PEG chains to biomolecules, known as PEGylation, is a widely used strategy to improve the therapeutic properties of proteins, peptides, and other biologics. This compound can be used to crosslink molecules containing suitable nucleophiles. The bromide groups react readily with thiol groups from cysteine residues under mild conditions to form stable thioether bonds. This modification can enhance the stability and solubility of the biomolecule.

Drug Delivery and PROTAC Synthesis

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, and PEG linkers are frequently employed to optimize solubility and the formation of the ternary complex. This compound serves as a readily available building block for constructing these linkers.

Nanoparticle and Surface Modification

This compound is utilized to modify the surfaces of nanoparticles and other materials to enhance their biocompatibility and functionality. For instance, PEGylating nanoparticles can reduce non-specific protein adsorption, prevent aggregation, and prolong circulation time in vivo. The terminal bromide groups can be reacted with functionalities on the nanoparticle surface, such as thiols, to create a stable, hydrophilic PEG layer.

Experimental Protocols

The following are representative protocols for the key applications of this compound. Researchers should optimize these protocols for their specific molecules and systems.

General Protocol for Protein PEGylation (Thiol-alkylation)

This protocol describes the conjugation of this compound to free cysteine residues on a protein.

Materials:

-

Protein with accessible cysteine residues

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 1-5 mM EDTA

-

Reducing agent (e.g., TCEP)

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Protein Preparation: If necessary, reduce disulfide bonds to generate free thiols by incubating the protein with a 10-fold molar excess of TCEP in the reaction buffer for 1 hour at room temperature.

-

Buffer Exchange: Remove the reducing agent by buffer exchange into fresh, degassed reaction buffer using a desalting column or dialysis.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

-

Quenching: Add a 100-fold molar excess of the quenching reagent to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess reagents and purify the PEGylated protein using size-exclusion chromatography or extensive dialysis against a suitable storage buffer.

-

Characterization: Confirm PEGylation using SDS-PAGE (a shift in molecular weight will be observed), mass spectrometry, or other appropriate analytical techniques.

Synthesis of a PROTAC Linker via Amide Bond Formation

This protocol outlines the initial step in synthesizing a PROTAC, where one of the ligands is attached to the this compound linker. This example assumes one end of the PEG linker has been converted to an amine.

Materials:

-

Ligand-COOH (ligand for either the target protein or E3 ligase with a carboxylic acid handle)

-

Amine-PEG6-Bromide (synthesized from this compound)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Nitrogen atmosphere

Procedure:

-

Under a nitrogen atmosphere, dissolve Ligand-COOH (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add Amine-PEG6-Bromide (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Ligand-PEG6-Bromide conjugate. This product can then be used in a subsequent reaction to attach the second ligand.

Visualizing Workflows and Relationships

The following diagrams illustrate the experimental workflows and logical relationships in the application of this compound.

Caption: Workflow for Protein PEGylation using this compound.

Caption: Workflow for the first step of PROTAC synthesis.

Caption: Logical flow from properties to applications.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is recommended to work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Store the compound at -20°C to maintain its stability.

Conclusion

This compound is a versatile and valuable tool for researchers in chemistry, biology, and materials science. Its bifunctional nature, combined with the beneficial properties of the PEG spacer, enables a wide range of applications, from improving the therapeutic potential of biomolecules to constructing sophisticated drug delivery systems and functionalizing nanomaterials. The protocols and workflows provided in this guide serve as a starting point for researchers to harness the potential of this important chemical linker.

The Core of Connection: A Technical Guide to the PEG6 Spacer in Bromo-PEG6-bromide

For Researchers, Scientists, and Drug Development Professionals

Bromo-PEG6-bromide is a discrete polyethylene glycol (PEG) derivative that has become an invaluable tool in the field of bioconjugation and drug development.[1] As a homobifunctional linker, it features a six-unit PEG chain flanked by two reactive bromide groups.[2] These terminal bromides serve as excellent leaving groups for nucleophilic substitution reactions, enabling the covalent linkage of two molecular entities.[3] However, the true utility of this molecule lies in the physicochemical contributions of its central PEG6 spacer. This technical guide provides an in-depth look at the core properties, applications, and experimental considerations of the this compound linker, with a specific focus on the pivotal role of its hexaethylene glycol core.

Physicochemical and Quantitative Data

The defining characteristics of the this compound linker are rooted in its chemical structure. The PEG6 spacer imparts a unique combination of hydrophilicity, flexibility, and defined length, which translates into measurable effects on the conjugates it helps create.

| Property | Value / Description | Source(s) |

| Chemical Formula | C₁₄H₂₈Br₂O₆ | [1] |

| Molecular Weight | 452.18 g/mol | [1] |

| CAS Number | 72713-23-6 | |

| Appearance | Liquid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO and other organic solvents. The hydrophilic PEG spacer enhances solubility of the overall molecule and its conjugates in aqueous media. | |

| Approx. Spacer Length | ~24.5 Å (calculated based on an estimated ethylene glycol monomer length of 3.5 Å) | |

| Hydrophilicity (LogD) | A study on bombesin antagonists showed that increasing PEG spacer length from PEG2 to PEG12 increased hydrophilicity. The LogD for a 68Ga-NOTA-PEG6-RM26 conjugate was -2.50 ± 0.09, indicating high water solubility. | |

| Serum Stability Effect | In the same study, increasing PEG spacer length up to PEG6 increased serum stability. The half-life (T₁/₂) of a 177Lu-labeled bombesin antagonist with a PEG6 spacer was 584 ± 20 hours. |

Core Functionality and Applications

The fundamental role of this compound is to act as a flexible, hydrophilic bridge. Its bifunctional nature allows it to crosslink molecules, while the PEG6 spacer ensures that the resulting conjugate benefits from the advantageous properties of PEGylation.

Key Benefits of the PEG6 Spacer:

-

Enhanced Solubility: The ethylene oxide repeats form hydrogen bonds with water, which can significantly improve the aqueous solubility of hydrophobic molecules it is attached to.

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule, which can reduce renal clearance and extend circulation half-life in vivo.

-

Reduced Immunogenicity: The flexible PEG chain can create a hydration shell around a therapeutic protein, masking antigenic epitopes and lowering the potential for an immune response.

-

Optimal Spacing: The defined length of the PEG6 spacer provides spatial separation between the two conjugated molecules, which can be critical for maintaining the biological activity of each component by reducing steric hindrance.

These properties make this compound a critical component in several advanced therapeutic and research applications:

-

PROTACs (Proteolysis Targeting Chimeras): It is widely used as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand. The length and flexibility of the PEG6 spacer are crucial for enabling the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which leads to the ubiquitination and subsequent degradation of the target protein.

-

Antibody-Drug Conjugates (ADCs): The PEG6 spacer can be used to attach a cytotoxic payload to an antibody, improving the ADC's solubility and stability.

-

Bioconjugation and Surface Modification: It is used to attach biomolecules like proteins and peptides to other molecules, surfaces, or nanoparticles, enhancing their stability and biocompatibility.

Visualizing Workflows and Mechanisms

Diagrams are essential for conceptualizing the role of the this compound linker in complex biological and chemical processes.

Caption: Logical flow of PEG6 spacer properties to outcomes.

Caption: Workflow for protein conjugation with this compound.

References

The Bromide Functional Group: A Comprehensive Technical Guide to its Reactivity and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromide functional group, a halogen atom covalently bonded to a carbon atom, is a versatile and highly reactive entity in organic chemistry. Its unique properties, including its moderate electronegativity and good leaving group ability, make it an indispensable tool in synthetic chemistry, particularly in the realm of pharmaceutical development. This in-depth technical guide explores the core principles governing the reactivity of the bromide functional group, providing a detailed overview of its participation in key organic reactions, its role in medicinal chemistry, and practical experimental guidance for its manipulation. Quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for pivotal reactions are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear and comprehensive understanding of the concepts discussed.

Introduction: The Significance of the Bromide Functional Group

The utility of the bromide functional group in the molecular sciences is vast and varied. In the context of drug development, bromine-containing compounds have been utilized for their therapeutic properties for centuries.[1] The incorporation of a bromine atom into a molecule can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.[2]

Organic bromides are key intermediates in the synthesis of a wide array of pharmaceuticals.[3] Their reactivity allows for the facile introduction of other functional groups through nucleophilic substitution and elimination reactions. Moreover, aryl and vinyl bromides are crucial coupling partners in a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures found in modern therapeutics.[4][5]

This guide will delve into the fundamental reaction mechanisms involving the bromide functional group, providing a detailed analysis of its reactivity in nucleophilic substitution, elimination, and cross-coupling reactions.

Reactivity of Alkyl Bromides: Nucleophilic Substitution and Elimination Reactions

Alkyl bromides are versatile substrates that readily undergo both nucleophilic substitution and elimination reactions. The outcome of the reaction is highly dependent on the structure of the alkyl bromide, the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution Reactions (SN1 and SN2)

In a nucleophilic substitution reaction, a nucleophile replaces the bromide ion, which acts as a leaving group. The reaction can proceed through two primary mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular).

The SN2 reaction is a one-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry. The rate of the SN2 reaction is dependent on the concentration of both the alkyl bromide and the nucleophile. Steric hindrance around the reaction center significantly impedes the SN2 mechanism, making it most favorable for primary and, to a lesser extent, secondary alkyl bromides.

The SN1 reaction , in contrast, is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the alkyl bromide to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The SN1 mechanism is favored for tertiary alkyl bromides due to the stability of the resulting tertiary carbocation.

The choice of solvent is critical in determining the reaction pathway. Polar aprotic solvents, such as acetone and DMSO, favor SN2 reactions, while polar protic solvents, like water and ethanol, promote SN1 reactions by stabilizing the carbocation intermediate.

The reactivity of an alkyl bromide in an SN2 reaction is influenced by the strength of the nucleophile. The following table provides a qualitative comparison of the relative rates of reaction of 1-bromobutane with a variety of nucleophiles in acetone.

| Nucleophile | Product | Relative Rate |

| I⁻ | 1-iodobutane | Very Fast |

| CN⁻ | Pentanenitrile | Fast |

| N₃⁻ | 1-azidobutane | Fast |

| Cl⁻ | 1-chlorobutane | Moderate |

| OH⁻ | Butan-1-ol | Moderate |

| H₂O | Butan-1-ol | Very Slow |

Data compiled from various sources indicating general reactivity trends.

Elimination Reactions (E1 and E2)

Elimination reactions of alkyl bromides result in the formation of alkenes. Similar to substitution reactions, there are two primary mechanisms: E1 (elimination, unimolecular) and E2 (elimination, bimolecular).

The E2 reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the carbon bearing the bromine, simultaneously leading to the formation of a double bond and the expulsion of the bromide ion.

The E1 reaction is a two-step process that proceeds through a carbocation intermediate, similar to the SN1 reaction. A weak base then removes a proton from an adjacent carbon to form the alkene.

Strong, bulky bases favor elimination over substitution. For example, potassium tert-butoxide is a strong, sterically hindered base that is often used to promote E2 reactions.

Reactivity of Aryl and Vinyl Bromides: Cross-Coupling Reactions

Aryl and vinyl bromides are generally unreactive towards traditional SN1 and SN2 reactions due to the high energy required to form an aryl or vinyl cation and the steric hindrance of the aromatic ring. However, they are excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions, which have revolutionized the synthesis of biaryls, conjugated enynes, and other important structural motifs in drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. Aryl bromides are widely used as the halide component in this reaction. The general reactivity trend for the halide is I > Br > Cl.

The following table illustrates the comparative yields of a Suzuki-Miyaura coupling reaction between 4-vinylanisole and various 4-haloanisoles under identical reaction conditions.

| Aryl Halide | Product | Yield (%) |

| 4-Iodoanisole | 4-methoxy-4'-vinylbiphenyl | 95 |

| 4-Bromoanisole | 4-methoxy-4'-vinylbiphenyl | 85 |

| 4-Chloroanisole | 4-methoxy-4'-vinylbiphenyl | 50 |

Representative data based on general reactivity trends observed in the literature.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the formation of carbon-carbon triple bonds. Aryl bromides are commonly employed as substrates in this reaction.

The following table shows a comparison of the yields for the Sonogashira coupling of phenylacetylene with different halobenzenes.

| Aryl Halide | Product | Yield (%) |

| Iodobenzene | Diphenylacetylene | 98 |

| Bromobenzene | Diphenylacetylene | 85 |

| Chlorobenzene | Diphenylacetylene | <10 |

Data compiled from representative literature procedures.

The Role of Bromide in Medicinal Chemistry and Drug Design

The introduction of a bromine atom into a drug candidate can have profound effects on its biological activity. Bromine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a biological target. The "heavy atom effect" of bromine can also be exploited in photodynamic therapy and radiosensitization.

Furthermore, the bromide functional group serves as a valuable synthetic handle for late-stage functionalization, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

Signaling Pathway Example: Kainic Acid

Kainic acid is a naturally occurring marine product containing a bromine atom within a pyrrolidine ring structure. It is a potent neuroexcitatory agent that acts as an agonist for kainate receptors, a type of ionotropic glutamate receptor. The overactivation of these receptors by kainic acid leads to excitotoxicity and is used to model neurodegenerative diseases like epilepsy and Alzheimer's disease. The signaling cascade initiated by kainic acid involves the activation of inflammasomes, specifically NLRP3 and NF-κB, leading to the production of pro-inflammatory cytokines like IL-1β.

Caption: Kainic acid signaling pathway leading to neuronal degeneration.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the bromide functional group.

Synthesis of an Alkyl Bromide from an Alcohol using Phosphorus Tribromide (PBr₃)

This protocol describes the conversion of a primary alcohol to the corresponding alkyl bromide.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of an alkyl bromide using PBr₃.

Materials:

-

Primary alcohol (e.g., 1-butanol)

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Cool the alcohol in an ice bath in a round-bottom flask equipped with a stir bar and an addition funnel.

-

Slowly add PBr₃ (0.33 equivalents) to the alcohol via the addition funnel with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

-

Carefully pour the reaction mixture over ice in a beaker.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude alkyl bromide by distillation.

Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Workflow Diagram:

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

-

Aryl bromide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., PPh₃)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), ligand (0.04 mmol), and base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC).

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by flash column chromatography.

Sonogashira Coupling of an Aryl Bromide

The following is a general protocol for the Sonogashira coupling of an aryl bromide with a terminal alkyne.

Workflow Diagram:

Caption: Experimental workflow for a Sonogashira coupling reaction.

Materials:

-

Aryl bromide (e.g., bromobenzene)

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine or diisopropylamine)

-

Solvent (e.g., THF or DMF)

-

Inert atmosphere

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 mmol), palladium catalyst (0.02 mmol), CuI (0.04 mmol), and solvent.

-

Add the base (2.0 mmol) and the terminal alkyne (1.2 mmol).

-

Stir the reaction at room temperature or heat as required, monitoring its progress by TLC or GC.

-

Once the reaction is complete, quench with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by flash column chromatography.

Conclusion

The bromide functional group is a cornerstone of modern organic synthesis, offering a gateway to a vast array of molecular transformations. Its predictable reactivity in nucleophilic substitution, elimination, and cross-coupling reactions makes it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of the principles governing its reactivity, as outlined in this guide, is essential for the efficient and rational design of novel therapeutics. The continued development of new methodologies for the formation and manipulation of carbon-bromine bonds will undoubtedly lead to further advancements in the synthesis of complex and biologically active molecules.

References

An In-Depth Technical Guide to Bromo-PEG6-bromide for Researchers and Drug Development Professionals

Introduction

Bromo-PEG6-bromide is a homobifunctional crosslinking reagent belonging to the polyethylene glycol (PEG) family of compounds. Its structure features a central hexaethylene glycol (PEG6) chain with a bromine atom at each terminus. The bromine atoms serve as reactive sites, making this compound a versatile tool for a variety of applications in research and drug development. The hydrophilic nature of the PEG chain enhances the solubility of molecules to which it is conjugated, a desirable property in many biological applications. This guide provides a comprehensive overview of this compound, including its chemical properties, common applications with experimental protocols, and key characterization data.

Core Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₂₈Br₂O₆ | [1] |

| Molecular Weight | 452.18 g/mol | |

| CAS Number | 72713-23-6 | |

| Appearance | Pale Yellow or Colorless Oily Liquid | [2] |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | -20°C for long-term storage |

Key Applications and Experimental Protocols

The utility of this compound stems from the reactivity of its terminal bromine atoms, which are good leaving groups in nucleophilic substitution reactions. This allows for the covalent attachment of the PEG linker to various nucleophiles, such as amines and thiols.

Bioconjugation via Nucleophilic Substitution

This compound is widely used to conjugate biomolecules such as proteins, peptides, and antibodies. This process, known as PEGylation, can improve the therapeutic properties of these molecules by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.

This protocol describes a general procedure for the alkylation of a primary amine with this compound. This reaction results in the formation of a secondary amine. It is important to note that the product of this reaction is also a nucleophile and can react further, potentially leading to a mixture of products. To favor mono-alkylation, an excess of the amine can be used.

Materials:

-

This compound

-

Amine-containing molecule (e.g., a peptide or small molecule)

-

Anhydrous Dimethylformamide (DMF)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Sodium Iodide (optional, to enhance reactivity)

-

Reaction vessel

-

Stirring apparatus

-

Nitrogen or Argon gas supply

Procedure:

-

In a clean, dry reaction vessel, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add the non-nucleophilic base, DIPEA (2.0-3.0 equivalents), to the solution and stir for 15 minutes at room temperature.

-

In a separate vial, dissolve this compound (0.5 equivalents to favor mono-alkylation of the PEG chain on both ends) in a minimal amount of anhydrous DMF.

-

Slowly add the this compound solution to the stirring amine solution.

-

If the reaction is sluggish, a catalytic amount of sodium iodide can be added to in situ generate the more reactive iodo-PEG derivative.

-

Allow the reaction to proceed at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate if necessary.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be quenched with water and the product extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The crude product should be purified using an appropriate method, such as flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

This protocol outlines a general method for the reaction of this compound with a thiol-containing molecule. This reaction forms a stable thioether bond and is often more specific than the reaction with amines.

Materials:

-

This compound

-

Thiol-containing molecule (e.g., a cysteine-containing peptide)

-

Anhydrous DMF or a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5)

-

A non-nucleophilic base (e.g., DIPEA or a mild inorganic base like potassium carbonate)

-

Reaction vessel

-

Stirring apparatus

-

Nitrogen or Argon gas supply

Procedure:

-

Dissolve the thiol-containing molecule (1.0 equivalent) in anhydrous DMF or a suitable buffer under an inert atmosphere.

-

If using an organic solvent, add a base such as DIPEA (2.0 equivalents) to deprotonate the thiol and form the more nucleophilic thiolate. If using a buffer, the pH should be sufficiently basic to deprotonate the thiol.

-

In a separate vial, dissolve this compound (0.5 equivalents for mono-alkylation) in a minimal amount of the same solvent.

-

Slowly add the this compound solution to the stirring thiol solution.

-

Allow the reaction to proceed at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, the product can be isolated by quenching the reaction, followed by extraction and purification as described in the amine protocol.

Linker for Proteolysis Targeting Chimeras (PROTACs)

This compound serves as a versatile building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker in a PROTAC connects the ligand that binds to the target protein to the ligand that binds the E3 ligase. The length and flexibility of the PEG chain are critical for the efficacy of the PROTAC.

The synthesis of a PROTAC using a PEG linker typically involves a multi-step process where the this compound is first functionalized with an orthogonal reactive group (e.g., an azide or an alkyne for click chemistry, or a protected amine or carboxylic acid for amide bond formation) before being sequentially coupled to the two ligands.

Visualizing Workflows and Pathways

Reaction of this compound with a Nucleophile

References

An In-Depth Technical Guide to PEGylation with Bromo-PEG6-bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PEGylation utilizing Bromo-PEG6-bromide, a homobifunctional PEGylating agent. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to effectively employ this reagent in their work. This document details the core principles of PEGylation, the specific reaction mechanisms of this compound, experimental protocols for conjugation and analysis, and the impact of PEGylation on the physicochemical and biological properties of molecules. The information is presented to facilitate practical application and deeper understanding of this important bioconjugation technique.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a protein, peptide, or small drug. This bioconjugation technique is a widely adopted strategy in drug development to enhance the therapeutic properties of various agents.[1][2][3] The hydrophilic and flexible nature of the PEG polymer imparts several advantageous characteristics to the conjugated molecule.

Key Benefits of PEGylation:

-

Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its rate of renal clearance, leading to a longer presence in the bloodstream.[4]

-

Increased Stability: PEG chains can shield the conjugated molecule from enzymatic degradation and proteolysis, thereby enhancing its stability in biological environments.[1]

-

Reduced Immunogenicity: The PEG linker can mask antigenic sites on the surface of therapeutic proteins, diminishing the likelihood of an immune response.

-

Improved Solubility: PEGylation can increase the water solubility of hydrophobic drugs and proteins.

This compound is a specific type of PEGylating agent featuring a six-unit ethylene glycol chain with bromine atoms at both ends. The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, making it a versatile tool for bioconjugation.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is fundamental to its successful application.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₈Br₂O₆ | |

| Molecular Weight | 452.18 g/mol | |

| Appearance | Liquid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in aqueous and organic solvents | |

| Storage Conditions | -20°C for long-term stability |

Mechanism of Action: Nucleophilic Substitution

The primary reaction mechanism for PEGylation with this compound is nucleophilic substitution. In this reaction, a nucleophile, which is an electron-rich species, attacks the carbon atom bonded to the bromine. The carbon-bromine bond cleaves, and the bromide ion acts as a leaving group, resulting in the formation of a new covalent bond between the PEG linker and the nucleophilic molecule.

Common nucleophilic functional groups found in biomolecules that can react with this compound include:

-

Thiols (from Cysteine residues): The sulfhydryl group of cysteine is a potent nucleophile and readily reacts with bromo-PEG derivatives to form a stable thioether bond. This reaction is most efficient at a pH between 6.5 and 7.5.

-

Amines (from Lysine residues and the N-terminus): Primary amines are also common targets for PEGylation. The reaction with bromo-PEG derivatives is typically carried out at a pH between 7 and 9.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Using Bromo-PEG6-bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and improve pharmacokinetic properties. Bromo-PEG6-bromide is a versatile bifunctional linker that provides a flexible six-unit PEG chain and two reactive bromide groups for conjugation to the POI and E3 ligase ligands. These application notes provide detailed protocols and guidance for the synthesis of PROTACs utilizing a this compound linker, with a focus on targeting the well-characterized epigenetic reader protein, BRD4.

Data Presentation

Table 1: Representative Yields and Purity for BRD4 PROTAC Synthesis Steps

| Step | Reaction | Linker Type | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |

| 1 | Nucleophilic Substitution | Bromo-PEG-Amine | JQ1 | JQ1-PEG-Amine | 60-80 | >95 |

| 2 | Amide Coupling | JQ1-PEG-Amine | Pomalidomide | JQ1-PEG-Pomalidomide | 40-60 | >98 (after HPLC) |

| 3 | One-pot Synthesis | Bromo-PEG-derivative | JQ1, Pomalidomide | JQ1-PEG-Pomalidomide | 30-50 | >98 (after HPLC) |

Note: Yields and purity are dependent on specific reaction conditions, purification methods, and the nature of the ligands.

Table 2: Biological Activity of Representative BRD4-Targeting PROTACs with PEG Linkers

| PROTAC | Linker Length (atoms) | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |

| dBET1 | 11 | Thalidomide | 8 | >95 | MV4-11 |

| ARV-825 | 13 | Pomalidomide | <1 | >90 | RS4;11 |

| MZ1 | 12 | VHL | 26 | ~90 | HeLa |

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key indicators of PROTAC potency and efficacy. These values can vary significantly based on the cell line, treatment time, and specific assay conditions.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a BRD4-targeting PROTAC using a bromo-PEG linker. These may require optimization for specific ligands and reaction scales.

Protocol 1: Synthesis of JQ1-PEG-E3 Ligase Ligand PROTAC

This protocol outlines a two-step synthesis involving the initial attachment of the linker to the BRD4 inhibitor JQ1, followed by coupling to the E3 ligase ligand, pomalidomide.

Step 1: Synthesis of JQ1-PEG-amine Intermediate

This step involves the nucleophilic substitution of a bromide on a PEG linker with the phenolic hydroxyl group of JQ1. A bromo-PEG-amine linker is used as an example.

-

Reagents and Materials:

-

(+)-JQ1

-

Bromo-PEG6-amine

-

Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of (+)-JQ1 (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of Bromo-PEG6-amine (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 60°C and stir for 16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the JQ1-PEG6-amine intermediate.

-

Step 2: Synthesis of the Final PROTAC (JQ1-PEG-Pomalidomide)

This step involves the amide coupling of the JQ1-PEG-amine intermediate with pomalidomide.

-

Reagents and Materials:

-

JQ1-PEG6-amine intermediate (from Step 1)

-

Pomalidomide

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Preparative HPLC system

-

-

Procedure:

-

To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.

-

Add a solution of the JQ1-PEG6-amine intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Protocol 2: Western Blotting for BRD4 Degradation

This protocol describes a standard method to assess the degradation of BRD4 in cells treated with the synthesized PROTAC.

-

Reagents and Materials:

-

Cell line expressing BRD4 (e.g., MV4-11, HeLa)

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (and a vehicle control) for a desired time (e.g., 18-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the extent of BRD4 degradation relative to the loading control.

-

Mandatory Visualization

BRD4 Signaling Pathway

Caption: BRD4 signaling and PROTAC-mediated degradation pathway.

Experimental Workflow for PROTAC Synthesis

Application Notes and Protocols for Bromo-PEG6-bromide as a Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule drug. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. Bromo-PEG6-bromide is a hydrophilic, flexible linker that offers several advantages in ADC development. The polyethylene glycol (PEG) spacer enhances the solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, and can improve the overall pharmacokinetic properties of the conjugate. The terminal bromide groups serve as reactive handles for conjugation to the antibody, typically through nucleophilic substitution with thiol groups generated from the reduction of interchain disulfide bonds.

These application notes provide detailed protocols for the synthesis and characterization of ADCs using this compound as a linker, as well as methods for evaluating their in vitro and in vivo efficacy.

Data Presentation

The following tables summarize key quantitative data for ADCs synthesized with PEG linkers of varying lengths. This data provides a comparative overview of how the PEG chain length can impact the physicochemical and biological properties of an ADC.

Table 1: Physicochemical Properties of PEGylated ADCs

| Linker | Average DAR¹ | % Monomer (SEC-HPLC)² |

| Non-PEGylated Control | 3.5 | >95% |

| Bromo-PEG2-bromide | ~3.8 | >95% |

| This compound | ~4.0 | >95% |

| Bromo-PEG12-bromide | ~4.2 | >95% |

| Bromo-PEG24-bromide | ~4.5 | >90% |

¹Drug-to-Antibody Ratio (DAR) is a critical quality attribute of ADCs. ²Size-Exclusion Chromatography (SEC-HPLC) is used to assess the purity and aggregation of the ADC.

Table 2: In Vitro Efficacy of PEGylated ADCs

| Linker | Payload | Target Cell Line | IC₅₀ (nM)³ |

| Non-PEGylated Control | MMAE | HER2+ (SK-BR-3) | 0.5 |

| Bromo-PEG2-bromide | MMAE | HER2+ (SK-BR-3) | 0.7 |

| This compound | MMAE | HER2+ (SK-BR-3) | 1.0 |

| Bromo-PEG12-bromide | MMAE | HER2+ (SK-BR-3) | 1.5 |

| Bromo-PEG24-bromide | MMAE | HER2+ (SK-BR-3) | 2.5 |

³The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

Table 3: In Vivo Properties of PEGylated ADCs

| Linker | Plasma Half-life (t½, hours)⁴ | Tumor Growth Inhibition (%)⁵ |

| Non-PEGylated Control | ~100 | 60 |

| Bromo-PEG2-bromide | ~120 | 65 |

| This compound | ~150 | 75 |

| Bromo-PEG12-bromide | ~180 | 85 |

| Bromo-PEG24-bromide | ~200 | 80 |

⁴Pharmacokinetic parameters are crucial for determining the dosing regimen of a therapeutic. ⁵Tumor growth inhibition is a measure of the in vivo efficacy of the ADC in a mouse xenograft model.

Experimental Protocols

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of a monoclonal antibody's interchain disulfide bonds to generate free thiol groups for conjugation.

Materials:

-

Monoclonal antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM in water)

-

Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4)

-

Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Procedure:

-

Equilibrate the mAb to room temperature.

-

Adjust the mAb concentration to 5-10 mg/mL with conjugation buffer.

-

Add TCEP to the mAb solution to a final molar excess of 2-5 equivalents per antibody. The exact ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

-

Immediately remove excess TCEP using a pre-equilibrated desalting spin column according to the manufacturer's instructions.

-

The reduced antibody is now ready for conjugation.

Protocol 2: Conjugation of Bromo-PEG6-Drug to Reduced Antibody

This protocol details the conjugation of a pre-formed Bromo-PEG6-payload to the reduced antibody.

Materials:

-

Reduced antibody from Protocol 1

-

Bromo-PEG6-payload dissolved in an organic co-solvent (e.g., DMSO or DMA) at a concentration of 10-20 mM

-

Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4)

-

Quenching solution (e.g., 100 mM N-acetylcysteine in PBS)

Procedure:

-

Cool the reduced antibody solution on ice.

-

Slowly add the Bromo-PEG6-payload solution to the antibody solution with gentle stirring. A molar excess of 1.5 to 3-fold of the bromo-PEG-payload per generated thiol group is recommended as a starting point. The final concentration of the organic co-solvent should be kept below 10% (v/v).

-

Incubate the reaction mixture at 4°C for 12-18 hours with gentle mixing. Protect the reaction from light.

-

Quench the reaction by adding the quenching solution to a final concentration of 1 mM and incubate for 30 minutes at room temperature.

-

Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecule impurities.

Protocol 3: Characterization of the ADC

Materials:

-

Purified ADC

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

-

Mobile Phase B: 50 mM sodium phosphate, pH 7.0

-

HPLC system with a UV detector

Procedure:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject 20-50 µg of the ADC onto the column.

-

Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

-

Monitor the absorbance at 280 nm.

-

Calculate the average DAR by integrating the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, DAR6, DAR8).

Materials:

-

Purified ADC

-

SEC column (e.g., TSKgel G3000SWxl)

-

Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8

-

HPLC system with a UV detector

Procedure:

-